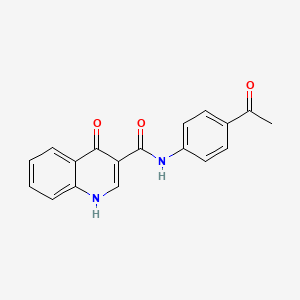

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

N-(4-Acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-quinolone-3-carboxamide class. Its core structure comprises a quinoline scaffold with a 4-oxo-1,4-dihydroquinoline moiety and a carboxamide group at the 3-position, substituted with a 4-acetylphenyl group. This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and cystic fibrosis transmembrane conductance regulator (CFTR)-modulating properties, as observed in related analogs .

The acetyl group at the para position of the phenyl ring may influence solubility, metabolic stability, and target binding compared to other substituents .

Properties

Molecular Formula |

C18H14N2O3 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H14N2O3/c1-11(21)12-6-8-13(9-7-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-10H,1H3,(H,19,22)(H,20,23) |

InChI Key |

YCFXXPQYTGCXLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Anti-inflammatory Activity

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has demonstrated significant anti-inflammatory effects in various studies. Its mechanism involves the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in cellular models exposed to lipopolysaccharides (LPS) .

Key Findings:

- Inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, crucial for inflammatory responses.

- Proven efficacy in models of acute lung injury and sepsis, showing improvements in lung tissue pathology and reduced pulmonary edema .

Anticancer Potential

Research indicates that derivatives of this compound may also exhibit anticancer properties. Studies have shown that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines .

Mechanism:

- The compound may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

| Biological Target | Effect | References |

|---|---|---|

| Pro-inflammatory Cytokines | Inhibition | |

| NF-κB Pathway | Inhibition | |

| Cancer Cell Proliferation | Induction of apoptosis |

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including:

- Acylation of 4-hydroxyquinoline derivatives.

- Amide coupling with 4-acetylphenol under acidic or basic conditions .

Structural modifications have been explored to enhance its pharmacological properties. For instance, variations in the substituents on the quinoline core have been shown to affect both affinity and functionality at biological targets .

Case Study 1: Acute Lung Injury Model

In a study involving an LPS-induced model of acute lung injury, administration of this compound significantly reduced inflammatory markers and improved survival rates in treated mice. The compound's pharmacokinetic profile showed a half-life of 11.8 hours, indicating potential for therapeutic use .

Case Study 2: Cancer Cell Line Studies

Research on various derivatives revealed that certain modifications led to enhanced cytotoxic effects against breast cancer cell lines. These findings suggest that the compound could be further developed as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is a versatile pharmacophore. Key analogs and their properties are summarized below:

Ivacaftor (VX-770)

- Activity : Restores CFTR channel function in cystic fibrosis patients with G551D mutations, increasing chloride transport by ~50% in vitro .

- Structure-Activity Relationship (SAR) : The 2,4-di-tert-butyl-5-hydroxyphenyl group enhances potency and oral bioavailability by improving hydrophobic interactions with CFTR .

Anti-inflammatory Analogs

- Substitution with 3-aminophenyl or hydroxyphenyl groups () enhances T-cell proliferation inhibition (IC₅₀: 3.1–8.8 μg/mL), comparable to prednisolone. The acetylphenyl group in the target compound may similarly modulate immune responses .

Physicochemical and Pharmacokinetic Properties

- Ivacaftor : LogP = 5.2, moderate aqueous solubility (0.03 mg/mL), and high plasma protein binding (>99%) due to hydrophobic substituents .

- Cytotoxic Derivatives (): Melting points range from 127–209°C, with ESI-HRMS confirming molecular weights (e.g., 4b: C₁₈H₂₁N₃O₄, [M+H]⁺: 344.16) . The acetylphenyl group may alter crystallinity and solubility compared to bromo or morpholino substituents.

Biological Activity

N-(4-acetylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant studies and data tables.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. In a study involving a series of synthesized derivatives, compound 13a exhibited significant inhibition of lipopolysaccharide (LPS)-induced proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1, THP-1, and LX-2 cells. The study demonstrated that 13a not only inhibited the activation of the NF-κB pathway but also improved survival rates in LPS-induced sepsis mice models, indicating its potential as an anti-inflammatory agent for treating conditions like acute lung injury (ALI) and sepsis .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cytokine Inhibition | Cell Lines Tested | In Vivo Efficacy |

|---|---|---|---|

| 13a | IL-6, TNF-α | J774A.1, THP-1, LX-2 | Improved survival in sepsis model |

2. Anticancer Activity

The quinoline derivatives, including this compound, have been investigated for their anticancer properties. Quinolinone compounds are known to induce apoptosis in various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cells by inhibiting cell proliferation and inducing cell death through mechanisms involving DNA damage and apoptosis pathways .

Table 2: Anticancer Activity Overview

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)-... | Breast Cancer | Induces apoptosis; DNA damage | |

| Ciprofloxacin | Lung Cancer | Apoptosis induction |

3. Antimicrobial Properties

Antimicrobial activity has also been a focus of research on this compound. Studies indicate that certain derivatives exhibit potent antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves targeting bacterial DNA gyrase, which is crucial for bacterial replication .

Table 3: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| g37 | MRSA | 0.25 - 1 μg/mL | DNA gyrase inhibitor |

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological properties of this compound:

- Acute Lung Injury Model : In vivo studies demonstrated that derivative 13a significantly reduced pulmonary edema and macrophage infiltration in LPS-induced ALI mice models .

- Cancer Cell Line Studies : Research has shown that quinolinone derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, indicating their potential for targeted cancer therapies .

- Antibacterial Testing : A derivative was found to be metabolically stable and effective against MRSA without inducing resistance over multiple passages, suggesting its viability as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.